Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a hydroxyphenyl group in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and suitable catalysts.
Attachment of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group: This can be done through nucleophilic substitution or coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate may involve:
Molecular targets: Enzymes, receptors, and ion channels.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(5-fluoro-2-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but lacks the ®-1-ethyl group.
Methyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group, which may confer specific biological activity and selectivity.
Biological Activity
Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and antioxidant capabilities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. This compound has shown promising results in inhibiting various cancer cell lines.
In Vitro Studies
In vitro investigations have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 12.50 µM, indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : The growth inhibition was noted with an IC50 value of around 26 µM.
These results suggest that this compound may act through mechanisms involving cell cycle arrest and apoptosis induction.
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions of this compound with key targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of CDK2 and TRKA kinases, which play crucial roles in cell cycle regulation and survival pathways in cancer cells .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against both Gram-positive and Gram-negative bacteria.
Results from Antibacterial Assays
The compound exhibited notable antibacterial activity with the following findings:
Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µM) |
---|---|---|
Bacillus subtilis | 23.0 ± 1.4 | 312 |
Staphylococcus aureus | 20.0 ± 2.0 | 400 |
Pseudomonas aeruginosa | 15.0 ± 0.8 | 500 |
Escherichia coli | 12.0 ± 1.0 | 600 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Antioxidant Activity
Antioxidant assays have also been conducted to assess the free radical scavenging ability of this compound.
DPPH Radical Scavenging Activity
The compound demonstrated significant DPPH radical scavenging activity with an IC50 value comparable to that of ascorbic acid:
Compound | IC50 (µM) |
---|---|
Ethyl (R)-... | 15.34 |
Ascorbic Acid | 13.53 |
This indicates that the compound possesses strong antioxidant properties, which may contribute to its overall therapeutic potential .
Properties
Molecular Formula |
C17H17FN4O3 |
---|---|
Molecular Weight |
344.34 g/mol |
IUPAC Name |
ethyl 5-[[(1R)-1-(5-fluoro-2-hydroxyphenyl)ethyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H17FN4O3/c1-3-25-17(24)13-9-19-22-7-6-15(21-16(13)22)20-10(2)12-8-11(18)4-5-14(12)23/h4-10,23H,3H2,1-2H3,(H,20,21)/t10-/m1/s1 |
InChI Key |
RGHWAUPMHYSABN-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)N[C@H](C)C3=C(C=CC(=C3)F)O |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)NC(C)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
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